molecular formula C12H12ClN3O B7496911 2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide

2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide

Cat. No.: B7496911
M. Wt: 249.69 g/mol
InChI Key: XVFATBUWZUYFCL-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide is an organic compound with a molecular formula of C12H12ClN3O. This compound is characterized by the presence of a benzamide group substituted with a chlorine atom and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2,5-dimethylpyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2,5-dimethylpyrazole and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves:

    Optimization of Reaction Conditions: Using automated reactors to control temperature, pressure, and reaction time precisely.

    Efficient Purification Techniques: Employing large-scale chromatography or crystallization methods to purify the product.

    Waste Management: Implementing methods to minimize and manage waste generated during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigating potential therapeutic effects and drug development.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dimethylphenyl)benzamide
  • 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide

Uniqueness

2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-7-11(16(2)15-8)14-12(17)9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFATBUWZUYFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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